Motugivatrep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MOTUGIVATREP is a potent antagonist of the type 1 transient receptor potential (TRPV1) channel. This compound has shown significant potential in the treatment of various conditions, including drug-related issues, urinary tract disorders, and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MOTUGIVATREP involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or patents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure for handling complex chemical reactions .
Chemical Reactions Analysis
Types of Reactions: MOTUGIVATREP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
MOTUGIVATREP has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPV1 channel and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat conditions such as chronic pain, inflammation, and respiratory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the TRPV1 channel .
Mechanism of Action
MOTUGIVATREP exerts its effects by antagonizing the TRPV1 channel, which is involved in the regulation of pain and inflammation. By blocking this channel, this compound can reduce the sensation of pain and inflammation. The molecular targets and pathways involved include the modulation of calcium ion influx and the inhibition of pro-inflammatory signaling cascades .
Comparison with Similar Compounds
Capsazepine: Another TRPV1 antagonist with similar effects on pain and inflammation.
SB-366791: A selective TRPV1 antagonist used in research to study the role of TRPV1 in various physiological processes.
Uniqueness of MOTUGIVATREP: this compound is unique due to its high potency and selectivity for the TRPV1 channel. This makes it a valuable tool for studying the TRPV1 channel and its role in various diseases. Additionally, its broad range of applications in research and medicine highlights its versatility and potential as a therapeutic agent .
Properties
CAS No. |
920332-28-1 |
---|---|
Molecular Formula |
C22H20F3NO3 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2E)-N-[(7R)-7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-2-[7-(trifluoromethyl)-2,3-dihydrochromen-4-ylidene]acetamide |
InChI |
InChI=1S/C22H20F3NO3/c23-22(24,25)15-5-7-17-14(8-9-29-20(17)11-15)10-21(28)26-19-3-1-2-13-4-6-16(27)12-18(13)19/h1-3,5,7,10-11,16,27H,4,6,8-9,12H2,(H,26,28)/b14-10+/t16-/m1/s1 |
InChI Key |
MAWBBYZCTDJMDD-HFQYIWAZSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1O)C(=CC=C2)NC(=O)/C=C/3\CCOC4=C3C=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1CC2=C(CC1O)C(=CC=C2)NC(=O)C=C3CCOC4=C3C=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.